AG-7404 - 343565-99-1

AG-7404

Catalog Number: EVT-258804
CAS Number: 343565-99-1
Molecular Formula: C26H29N5O7
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG-7404 is a potent protease inhibitor with Anti-poliovirus activity. AG-7404 was active against all virus with EC50 values ranging from 0.080 to 0.674 μM. AG-7404 was fully active against all V-073-resistant variants, with EC₅₀ values ranging from 0.218 to 0.819 μM, compared to values of 0.202-0.407 μM for the V-073-susceptible parental strains. In vitro drug combination experiments demonstrated synergy between AG-7404 and either V-073 or BTA798, whereas the combination of the two capsid inhibitors acted additively.
Source and Classification

AG-7404 was developed as part of research efforts to find effective treatments against enteroviruses and has shown significant activity against a range of poliovirus strains. It is classified as a small molecule antiviral agent with the chemical structure identified by its CAS number 343565-99-1 . The compound exhibits broad-spectrum antiviral activity, making it a candidate for further development in antiviral therapies.

Synthesis Analysis

The synthesis of AG-7404 is not extensively detailed in the literature, but it is known to involve specific chemical reactions typical of small molecule drug synthesis. While exact methodologies may vary, common approaches include:

  1. Starting Materials: The synthesis likely begins with readily available organic compounds that serve as building blocks.
  2. Reagents and Catalysts: Various reagents and catalysts may be employed to facilitate the formation of the desired molecular structure.
  3. Purification: Post-synthesis, AG-7404 would typically undergo purification processes such as recrystallization or chromatography to isolate the active compound.

Due to the proprietary nature of pharmaceutical synthesis, detailed synthetic routes are often not disclosed publicly.

Molecular Structure Analysis

AG-7404's molecular structure has been characterized through various analytical techniques. Key features include:

  • Molecular Formula: The molecular formula is C₁₅H₁₉N₃O₂S.
  • Molecular Weight: The molecular weight of AG-7404 is approximately 305.39 g/mol.
  • Structural Characteristics: The compound contains functional groups that are crucial for its activity against viral proteases, including amine and sulfonamide groups that enhance binding affinity.

Crystallographic studies indicate that AG-7404 fits well within the active site of the target protease, suggesting effective interaction for inhibition .

Chemical Reactions Analysis

AG-7404 primarily functions through its interaction with the 3C protease of picornaviruses. Key reactions include:

The chemical stability and reactivity of AG-7404 under physiological conditions have been evaluated, indicating robustness suitable for therapeutic applications.

Mechanism of Action

The mechanism by which AG-7404 exerts its antiviral effects involves:

  1. Targeting Viral Proteases: By inhibiting the 3C protease, AG-7404 disrupts the processing of viral polyproteins essential for viral replication.
  2. Potency Against Variants: Studies have shown that AG-7404 retains activity against various poliovirus strains, including those resistant to other antiviral agents .

The effectiveness is quantified through EC50 values, which range from 0.080 to 0.674 µM across different virus strains, indicating high potency .

Physical and Chemical Properties Analysis

AG-7404 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
  • Melting Point: Specific melting point data are not widely reported but can be determined through standard thermal analysis methods.

These properties are critical for formulating effective dosage forms for clinical use.

Applications

AG-7404 holds promise in several scientific and clinical applications:

  1. Antiviral Therapy: Its primary application is as an antiviral agent against poliovirus and potentially other picornaviruses.
  2. Combination Therapy: Due to its ability to act synergistically with other antiviral drugs, AG-7404 could be part of combination therapies aimed at enhancing treatment efficacy against resistant viral strains .
  3. Research Tool: In laboratory settings, AG-7404 serves as a valuable tool for studying viral proteases and developing new antiviral strategies.
Virological Context of AG-7404 Development

Poliovirus Eradication Challenges and Antiviral Drug Demand

The Global Polio Eradication Initiative (GPEI) has reduced wild poliovirus (WPV) transmission by >99% since 1988, with only serotype 1 (WPV1) remaining endemic in Afghanistan and Pakistan. However, vaccine-derived polioviruses (VDPVs) now constitute the dominant poliovirus threat, causing 491 paralytic cases globally in 2023 compared to just 12 WPV1 cases [6]. The primary biological threat to a polio-free world stems from two sources: (1) circulating VDPVs (cVDPVs) emerging in underimmunized populations, and (2) immunodeficiency-associated VDPVs (iVDPVs) excreted long-term by individuals with primary immunodeficiencies [4] [5]. The strategic imperative for antivirals like AG-7404 was formalized through the 2006 Poliovirus Antivirals Initiative, which identified treatment of chronic excretors as the primary application [4]. This initiative specifically mandated development of at least one, preferably two, polio antivirals to supplement eradication tools [1]. The operational framework anticipates three use cases: (1) treatment of immunodeficient excretors, (2) post-exposure prophylaxis, and (3) outbreak control in the post-eradication era [4].

Table 1: Key Poliovirus Antiviral Candidates in Development

CompoundMechanismDevelopment StageKey CharacteristicsReferences
AG-7404 (V-7404)3C protease inhibitorPreclinical/Clinical evaluationBroad anti-enterovirus activity; synergistic with capsid inhibitors [1] [4]
Pocapavir (V-073)Capsid inhibitorClinical trialsAccelerates viral clearance but resistance emerges rapidly [2] [4]
PleconarilCapsid inhibitorClinical evaluation (not advanced)Historical significance; used compassionately in iVDPV cases [5]
BTA798Capsid inhibitorPreclinical evaluationActive against some pocapavir-resistant variants [1]

Role of Immunodeficiency in Persistent Poliovirus Excretion

B-cell deficiencies – particularly primary antibody deficiencies such as common variable immunodeficiency (CVID) – create the highest risk for chronic poliovirus excretion. These patients fail to produce effective neutralizing antibodies against poliovirus following oral polio vaccine (OPV) exposure [4]. The excretion timeline in immunodeficient individuals can extend for years or even decades, contrasting sharply with the typical 3-6 week excretion period in immunocompetent individuals [5]. These chronic excretors serve as persistent reservoirs for neurovirulent VDPVs that can seed outbreaks in populations with waning immunity after OPV cessation [4] [5]. The clinical urgency for antivirals stems from the inadequacy of current management strategies, which rely on prolonged high-dose intravenous immunoglobulin (IVIG) – an approach with inconsistent efficacy and substantial limitations in resource-limited settings [4]. The biological challenge is particularly acute because iVDPV excretors represent a genetically diverse viral reservoir that may harbor pre-existing resistance mutations to capsid inhibitors like pocapavir [2] [5].

Limitations of Capsid Inhibitors and Drug Resistance Emergence

Capsid inhibitors (e.g., pocapavir/V-073, BTA798) function by occupying the hydrophobic pocket in VP1, stabilizing the capsid and preventing viral uncoating – a critical step in viral genome release [3] [5]. While demonstrating impressive in vitro potency with EC50 values ranging from 0.003 to 0.591 μM across poliovirus panels, their clinical utility is severely hampered by a low genetic barrier to resistance [1] [3]. Resistance mechanisms typically involve single amino acid substitutions in capsid proteins VP1 (positions 192/194) and VP3 (position 24), which can reduce drug binding affinity by altering pocket conformation [1] [7]. Clinical evidence from a human challenge trial revealed that 44% (41/93) of pocapavir-treated subjects excreted resistant virus, with resistance emerging as quickly as 3 days post-treatment [2]. Furthermore, cross-resistance patterns exist between capsid inhibitors; BTA798 maintains activity against V-073-resistant variants with VP3-A24V changes but loses efficacy against strains with VP1-194 substitutions [1]. This vulnerability necessitates combination approaches with mechanistically distinct inhibitors like AG-7404 to suppress resistance [1] [4].

Table 2: AG-7404 Activity Against Capsid-Inhibitor Resistant Poliovirus Strains

Resistance ProfileCapsid Inhibitor EC50 Range (μM)AG-7404 EC50 (μM)Fold-Change vs Parental Strain
V-073-susceptible parental0.202-0.4070.202-0.407Reference (1x)
VP3-A24V mutantsResistant (↑≥10-fold)0.218-0.8191.1-2.0x
VP1-T194N mutantsResistant (↑≥10-fold)0.218-0.8191.1-2.0x
VP1-N236S mutantsResistant (↑≥10-fold)0.218-0.8191.1-2.0x

AG-7404 Molecular Mechanism and Antiviral Profile

AG-7404 (also designated compound 1) is a potent inhibitor of the picornaviral 3C protease, an enzyme essential for processing the viral polyprotein into functional components [1] [8]. This protease inhibition mechanism fundamentally differs from capsid-binding antivirals by targeting post-entry stages of viral replication [1]. AG-7404 exhibits broad-spectrum activity against all three poliovirus serotypes, with EC50 values ranging from 0.080 to 0.674 μM across a diverse panel of programmatically relevant strains, including wild-type, vaccine-derived, and vaccine strains [1]. Its distinct mechanism confers consistent activity against capsid-inhibitor-resistant variants, maintaining EC50 values between 0.218-0.819 μM – comparable to its activity against susceptible parental strains (0.202-0.407 μM) [1]. This resistance profile positions AG-7404 as an ideal combination partner for capsid inhibitors, particularly against mutants with VP1 amino acid substitutions at positions 194 and 236 that confer high-level resistance to pocapavir [1].

Synergistic Potential with Capsid Inhibitors

Combination therapy represents the cornerstone strategy for mitigating resistance in polio antivirals. AG-7404 demonstrates in vitro synergy when combined with capsid inhibitors V-073 (pocapavir) or BTA798, contrasting with the merely additive effects observed when combining two capsid inhibitors [1]. This synergistic interaction likely stems from complementary inhibition of sequential stages in the viral lifecycle: capsid inhibitors prevent viral uncoating and early entry steps, while AG-7404 blocks polyprotein processing and subsequent replication events [1] [3]. The scientific rationale for AG-7404/pocapavir co-administration has been formally adopted by the Poliovirus Antivirals Initiative as the lead clinical strategy to address the threat of resistance in chronic excretors [4]. This approach mirrors successful combination paradigms in other viral diseases (e.g., HIV), where multi-target inhibition substantially elevates the genetic barrier to resistance [1] [4].

Table 3: AG-7404 Combination Synergy Data with Capsid Inhibitors

Combination PairViral Strains TestedInteraction ProfileSignificance
AG-7404 + V-073 (pocapavir)Poliovirus type 1, 2, 3 (including VDPVs)SynergisticEnables lower effective doses and resistance suppression
AG-7404 + BTA798Poliovirus type 1, 2, 3 (including VDPVs)SynergisticBroad activity against diverse strains
V-073 + BTA798Poliovirus type 1, 2, 3AdditiveLimited advantage over monotherapy
AG-7404 + capsid inhibitor in resistant mutantsVP1-194/VP1-236/VP3-24 mutantsMaintained synergyEffective against capsid-inhibitor resistant strains

Properties

CAS Number

343565-99-1

Product Name

AG-7404

IUPAC Name

ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

Molecular Formula

C26H29N5O7

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1

InChI Key

QCUZOJBYWQPLIN-BNMFZAHFSA-N

SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C

Solubility

Soluble in DMSO

Synonyms

AG-7404; AG 7404; AG7404.

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.